(+/-)-11-Hydroxy-delta9-THC-D3

Forensic Toxicology LC-MS/MS Method Validation Isotope Dilution Quantification

This triple-deuterated (±)-11-hydroxy-Δ9-THC certified reference material (pentyl-5,5,5-d3, 100 µg/mL in methanol) is engineered for isotope dilution LC-MS/MS and GC-MS quantification of the primary psychoactive THC metabolite. The D3 label provides a distinct +3 Da mass shift, enabling selective MRM detection with near-identical chromatographic co-elution, avoiding the retention-time shifts observed with D9-labeled alternatives. Substituting with unlabeled 11-OH-THC or mismatched deuterated internal standards introduces matrix-effect errors of +12% to −35%, directly compromising forensic and clinical data validity. As a DEA-exempt preparation with ISO 17034 metrological traceability, it supports DUID casework, pharmacokinetic studies, and SAMHSA-regulated workplace drug testing without controlled-substance licensing.

Molecular Formula C21H27D3O3
Molecular Weight 333.5
CAS No. 362044-74-4
Cat. No. B593794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-11-Hydroxy-delta9-THC-D3
CAS362044-74-4
Synonyms(±)-11-hydroxy-Δ9-Tetrahydrocannabinol-d3
Molecular FormulaC21H27D3O3
Molecular Weight333.5
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O
InChIInChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3
InChIKeyYCBKSSAWEUDACY-MVOYJBSWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-11-Hydroxy-delta9-THC-D3 (CAS 362044-74-4) as a Deuterated Internal Standard for Cannabinoid LC-MS/MS Quantification


(+/-)-11-Hydroxy-delta9-THC-D3 (CAS 362044-74-4) is a triple-deuterated stable isotope-labeled analog of (±)-11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC), the primary psychoactive metabolite of Δ9-THC . With a molecular formula of C21H27D3O3 and molecular weight of 333.48 g/mol, this compound features three deuterium atoms substituted at the terminal methyl position of the pentyl side chain (pentyl-5,5,5-d3) [1]. It is supplied as a Certified Reference Material (CRM) at 100 µg/mL in methanol and serves as a stable-labeled internal standard for isotope dilution LC-MS/MS and GC-MS applications in forensic toxicology, clinical drug monitoring, and cannabinoid pharmacokinetic studies . Unlike unlabeled 11-OH-THC, which is employed as a calibrator or quality control analyte, this deuterated analog is specifically engineered for co-elution with near-identical chromatographic behavior while providing a distinct +3 Da mass shift that enables selective MRM detection without interference from the endogenous analyte [2].

Why Unlabeled 11-Hydroxy-THC or Alternative Deuterated Analogs Cannot Substitute for (+/-)-11-Hydroxy-delta9-THC-D3 in Regulated Quantitative Bioanalysis


Substituting this compound with unlabeled (±)-11-hydroxy-Δ9-THC or alternative deuterated cannabinoid internal standards introduces quantifiable analytical risk that directly compromises data validity. Unlabeled 11-OH-THC cannot function as an internal standard because it is indistinguishable from endogenous analyte in mass spectrometry, preventing the isotope dilution correction that compensates for matrix effects ranging from +12% to −35% in biological specimens [1]. Using a structurally mismatched deuterated internal standard (e.g., THC-d3 for 11-OH-THC quantification) fails to correct for analyte-specific extraction recovery and ionization efficiency differences, as validated LC-MS/MS methods for cannabinoids require matched deuterated analogs for each target analyte [2]. Among commercially available 11-OH-THC deuterated standards, the D3 labeling position (pentyl-5,5,5-d3) is validated in peer-reviewed forensic and clinical methods [3], whereas alternative D9-labeled standards (e.g., 11-OH-THC-d9) may exhibit greater deuterium-induced retention time shifts that complicate peak integration when software-assigned boundaries are shared between analyte and internal standard [4]. The D3 substitution on this compound provides a 3 Da mass increment—sufficient to avoid isotopic overlap with the M+2 natural abundance peak of the unlabeled analyte—while minimizing chromatographic resolution issues that can arise with higher deuterium incorporation [5].

Quantitative Differentiation Evidence for (+/-)-11-Hydroxy-delta9-THC-D3 Relative to Closest Analogs and In-Class Alternatives


Isotopic Purity Advantage: HO-THC-d3 (99.6% Purity, 0.17% d0 Carryover) vs. Unlabeled HO-THC

(+/-)-11-Hydroxy-delta9-THC-D3 (designated HO-THC-d3) demonstrates certified isotopic purity of 99.6% with only 0.17% unlabeled HO-THC-d0 carryover, as documented in commercial reference standard specifications . This level of isotopic enrichment ensures that the internal standard contributes negligible signal (<0.2%) to the analyte channel, preserving the linearity and accuracy of calibration curves at low concentrations. In contrast, lower-grade deuterated analogs with isotopic purity <98% can introduce measurable cross-talk that biases quantification at or near the lower limit of quantification (LLOQ). The 0.17% d0 carryover specification provides procurement teams with a verifiable quality metric that directly impacts method validation parameters, particularly for assays requiring LLOQ values of 0.5 ng/mL or below [1].

Forensic Toxicology LC-MS/MS Method Validation Isotope Dilution Quantification

Certified Reference Material (CRM) Compliance: ISO/IEC 17025 and ISO 17034 Traceability vs. Research-Grade Reagents

(+/-)-11-Hydroxy-delta9-THC-D3 is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, as documented by Cayman Chemical and Cerilliant product certifications [1]. This CRM designation provides documented metrological traceability and certified concentration accuracy (100 µg/mL in methanol ± uncertainty statement provided in the Certificate of Analysis). In comparison, research-grade (±)-11-hydroxy-Δ9-THC (unlabeled) and non-certified deuterated analogs lack the formal ISO 17034 accreditation and accompanying uncertainty budgets required for forensic reporting and regulatory submissions . For laboratories operating under ISO/IEC 17025 accreditation or preparing data for FDA-regulated bioanalytical method validation, the CRM designation is a procurement gatekeeping criterion that cannot be satisfied by research-grade or technical-grade reagents.

Regulated Bioanalysis Quality Assurance Forensic Laboratory Accreditation

Molecular Weight Offset: +3.02 Da Mass Shift Relative to Unlabeled 11-OH-THC Enables Distinct MRM Channel Detection

The substitution of three deuterium atoms at the pentyl-5,5,5 position of (+/-)-11-Hydroxy-delta9-THC-D3 produces an exact mass of 333.238325 g/mol compared to 330.219495 g/mol for unlabeled (±)-11-hydroxy-Δ9-THC, yielding a mass shift of +3.02 Da [1]. This 3 Da difference is sufficient to place the internal standard in a distinct multiple reaction monitoring (MRM) channel with baseline resolution from the M+0 analyte peak while remaining small enough to maintain co-elution within 0.01-0.03 minutes of the unlabeled analyte [2]. In contrast, alternative internal standard approaches such as structural analogs (e.g., THC-d3 for 11-OH-THC quantification) introduce retention time differences that can exceed 0.2 minutes and compromise the accuracy of peak area ratio calculations under gradient elution conditions [3]. The D3 labeling strategy represents the minimal effective deuteration for this application, avoiding the excessive retention time shifts observed with D9-labeled cannabinoid standards while providing adequate mass separation from the M+2 natural isotopic peak of the unlabeled analyte (theoretical abundance ~0.6%) [4].

Mass Spectrometry MRM Optimization Isotope Dilution

Matrix Effect Compensation: Deuterated Internal Standard Corrects for Ion Suppression/Enhancement Ranging from +12% to −35% in Biological Matrices

The use of matched deuterated internal standards, including (+/-)-11-Hydroxy-delta9-THC-D3, has been demonstrated to compensate for matrix effects observed in LC-MS/MS analysis of cannabinoids in biological specimens. FDA-validated methods document that matrix effects for 11-OH-THC in human plasma produce ion suppression or enhancement ranging from +12% to −35%, but these effects are effectively corrected when a matched deuterated internal standard (11-OH-THC-d3) is employed [1]. In contrast, quantification of 11-OH-THC using an unmatched internal standard (e.g., THC-d3 or THCCOOH-d3) fails to adequately correct for these matrix effects, resulting in accuracy bias exceeding the ±15% acceptance criterion required for bioanalytical method validation [2]. The co-elution of the D3-labeled analog with the native analyte ensures that both compounds experience identical matrix-induced ionization effects throughout the chromatographic run, a fundamental requirement for reliable isotope dilution quantification [3].

Bioanalytical Method Validation Matrix Effects Ion Suppression

Validated Application Scenarios for (+/-)-11-Hydroxy-delta9-THC-D3 in Regulated Quantitative Bioanalysis


Forensic Toxicology: LC-MS/MS Confirmation of 11-OH-THC in Whole Blood for DUID Casework

In forensic toxicology laboratories performing driving under the influence of drugs (DUID) casework, (+/-)-11-Hydroxy-delta9-THC-D3 serves as the internal standard for confirmatory quantification of 11-OH-THC in whole blood using LC-MS/MS [1]. Validated methods achieve LLOQ values of 0.5-2.0 ng/mL for 11-OH-THC in whole blood when using this deuterated analog [2]. The CRM certification (ISO 17034) provides the metrological traceability required for expert testimony and chain-of-custody documentation [3]. The 11-OH-THC/THC concentration ratio serves as a forensic indicator of recent cannabis consumption and may assist in differentiating oral ingestion from inhalation, making accurate 11-OH-THC quantification—enabled by a matched deuterated internal standard—essential for case interpretation [4].

Clinical Pharmacokinetic Studies: Plasma 11-OH-THC Monitoring Following Oral Cannabinoid Administration

Clinical trials evaluating oral cannabinoid formulations (e.g., dronabinol, nabiximols) require accurate quantification of 11-OH-THC in plasma to characterize pharmacokinetic profiles. (+/-)-11-Hydroxy-delta9-THC-D3 is the specified internal standard in validated LC-MS/MS methods for simultaneous determination of THC, 11-OH-THC, and THC-COOH in human plasma [1]. Studies in adolescent and adult rats have documented significant age- and sex-dependent differences in 11-OH-THC plasma concentrations, with female animals exhibiting twofold to sevenfold higher 11-OH-THC levels compared to males [2]. Accurate translation of such findings to human studies depends on isotope dilution methods using analyte-matched deuterated internal standards to correct for between-subject matrix variability and ensure cross-study data comparability [3].

In Vitro Metabolism Studies: Quantification of 11-OH-THC Formation in Human Liver Microsomal Incubations

For in vitro drug metabolism studies characterizing CYP-mediated biotransformation of THC, (+/-)-11-Hydroxy-delta9-THC-D3 enables accurate quantification of 11-OH-THC formation rates in human liver microsomal preparations. Validated GC-MS methods using deuterated internal standards have been applied to human liver microsome samples, achieving an LOQ of 0.68 ng/mL for 11-OH-THC and linearity up to 10 ng/mL [1]. Extrahepatic metabolism studies quantifying THC depletion by CYP2C9 (Vmax: 1.1 nmol/min/mg; Km: 70 nM) and 11-OH-THC clearance by CYP3A (CLint: 0.26 mL/min/mg) rely on accurate metabolite quantification that requires matched deuterated internal standards to correct for matrix effects introduced by microsomal protein and NADPH-regenerating system components [2].

Urine Drug Testing: Workplace and Clinical Compliance Monitoring

While urine drug testing primarily targets THC-COOH as the major urinary metabolite, laboratories performing comprehensive cannabinoid panels may include 11-OH-THC quantification to provide additional information on recency of use. (+/-)-11-Hydroxy-delta9-THC-D3 is specified as a stable-labeled internal standard suitable for urine drug testing applications using LC-MS/MS or GC-MS platforms [1]. Isotope dilution methods employing deuterated internal standards have been applied to urine-based cannabinoid assays, with deuterated analogues used for THC-COOH and THC-COO(Gluc) quantification [2]. The CRM designation and documented isotopic purity (99.6%, 0.17% d0) support laboratory compliance with SAMHSA-regulated workplace drug testing programs and CLIA-certified clinical toxicology operations, where method validation and ongoing quality control documentation are subject to external audit [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-11-Hydroxy-delta9-THC-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.